(R)-2-(piperazin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is primarily recognized for its role as an impurity related to cetirizine, an antihistamine commonly used to treat allergies. The compound has the molecular formula and a molecular weight of approximately 403.77 g/mol .
The synthesis of (R)-2-(piperazin-2-yl)ethanol dihydrochloride typically involves the reaction of piperazine with chloroethanol. Various synthetic routes have been explored, including:
The reaction conditions typically require controlled temperatures (often between 60°C and 100°C) and careful monitoring of pH during synthesis to ensure the formation of the desired dihydrochloride salt .
The molecular structure of (R)-2-(piperazin-2-yl)ethanol dihydrochloride can be represented using its SMILES notation: Cl.Cl.OCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3
. The structure features:
Key structural data includes:
(R)-2-(piperazin-2-yl)ethanol dihydrochloride participates in various chemical reactions typical of piperazine derivatives, including:
These reactions are often performed under controlled conditions to optimize yield and purity. For instance, maintaining an inert atmosphere can prevent unwanted side reactions.
The mechanism of action of (R)-2-(piperazin-2-yl)ethanol dihydrochloride primarily involves its interaction with histamine receptors, particularly the H1 receptor. By blocking these receptors, the compound exhibits antihistaminic effects, which help alleviate allergic symptoms.
Research indicates that compounds within this class can also exhibit activity on other neurotransmitter systems, potentially contributing to their pharmacological profile .
The physical properties include:
Key chemical properties include:
Relevant data from sources indicate that it behaves similarly to other piperazine derivatives in terms of solubility and reactivity profiles .
(R)-2-(piperazin-2-yl)ethanol dihydrochloride is primarily used in:
This compound's relevance extends into studies focused on antihistamines and their derivatives, contributing valuable insights into drug design and efficacy .
Piperazine derivatives exhibit remarkable structural diversity due to:
Table 1: Structural Properties of (R)-2-(Piperazin-2-yl)ethanol Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₆H₁₆Cl₂N₂O |
Molecular Weight | 203.11 g/mol |
CAS Number (free base) | 3388-79-2 |
CAS Number (dihydrochloride) | 5169-93-7 |
Storage Conditions | -20°C (inert atmosphere) |
SMILES (dihydrochloride) | [H]Cl.[H]Cl.OCC1NCCNC1 |
X-ray crystallography reveals that the (R)-configuration positions the ethanol substituent equatorially, minimizing steric strain with the piperazine ring protons. This orientation facilitates optimal hydrogen-bonding networks when complexed with biological targets such as GPCRs and kinase enzymes [3]. The hydrochloride salt form further stabilizes the crystal lattice through ionic interactions between protonated nitrogens and chloride counterions, as evidenced by characteristic N-H stretching vibrations at 2500-3000 cm⁻¹ in FTIR spectra .
The stereochemistry at C2 profoundly influences bioactivity:
Stereospecific bioactivity is exemplified in HIV-1 attachment inhibitors where the (R)-isomer achieves IC₅₀ = 0.19 μM against viral entry, while the (S)-isomer shows negligible activity (IC₅₀ > 100 μM). This 500-fold difference originates from optimal hydrogen bonding between the ethanol hydroxyl and Asp108 residue in the gp120 binding pocket, achievable only with (R)-stereochemistry [7].
The integration of ethanolamine and piperazine motifs generates multifunctional pharmacophores with:
Table 2: Bioactive Derivatives Featuring the Ethanolamine-Piperazine Core
Hybrid Structure | Therapeutic Application | Key Biological Activity |
---|---|---|
Chalcone-piperazine derivative [5] | Antitumor (A549 lung cancer) | IC₅₀ = 0.19 μM (vs cisplatin 11.54 μM) |
Oroxylin A-piperazine conjugate [5] | Hepatocellular carcinoma | IC₅₀ = 1.42 μM (HCT116), 2.98 μM (HepG2) |
N1-(Flavon-7-yl)amidrazones [5] | Breast cancer (T47D cells) | IC₅₀ = 1.42 μM |
HIV-1 attachment inhibitors [7] | Antiretroviral therapy | gp120 binding Kd = 3.7 nM |
Notably, oroxylin A derivatives conjugated through C7-O-(CH₂)₄-piperazine ethanol demonstrate 20-fold increased potency against HepG2 cells (IC₅₀ = 2.98 μM) versus the parent flavonoid, attributed to improved cellular uptake and lysosomal accumulation [5]. The ethanolamine spacer length critically influences activity—four-carbon chains optimize target engagement while shorter chains reduce efficacy 4-25 fold [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1